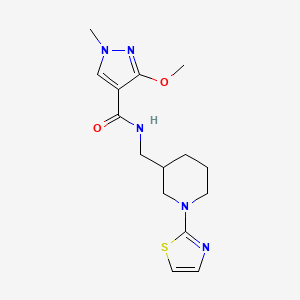

3-methoxy-1-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-pyrazole-4-carboxamide

描述

属性

IUPAC Name |

3-methoxy-1-methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O2S/c1-19-10-12(14(18-19)22-2)13(21)17-8-11-4-3-6-20(9-11)15-16-5-7-23-15/h5,7,10-11H,3-4,6,8-9H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUUZSKSDNPJLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2CCCN(C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-methoxy-1-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-pyrazole-4-carboxamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological effects, based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a pyrazole core with a methoxy group, a thiazole moiety, and a piperidine ring, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar pyrazole derivatives. For instance, a study evaluating various derivatives found that compounds with thiazole and pyrazole functionalities exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most potent derivatives, indicating strong bactericidal effects .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Escherichia coli |

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been documented in various studies. For example, compounds similar to our target molecule have shown promising results in inhibiting cancer cell proliferation in vitro. A structure-activity relationship (SAR) analysis indicated that the presence of electron-donating groups significantly enhances anticancer activity against various cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) cells .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 35a | HT-29 | 5.0 | Apoptosis induction |

| 35b | Jurkat | 4.5 | Cell cycle arrest |

Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, thiazole derivatives have been studied for their anticonvulsant properties. Compounds related to our target have demonstrated significant anticonvulsant effects in animal models, potentially due to their ability to modulate neurotransmitter systems .

Case Studies

- Antimicrobial Evaluation : A comparative study on pyrazole derivatives revealed that those with thiazole substitutions exhibited enhanced activity against gram-positive bacteria. The study utilized time-kill assays to confirm the bactericidal nature of these compounds.

- Anticancer Studies : In vitro assays showed that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways, suggesting their potential as therapeutic agents in oncology.

科学研究应用

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics to 3-methoxy-1-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-pyrazole-4-carboxamide exhibit significant antimicrobial properties. Studies have demonstrated potent activity against multi-drug resistant pathogens, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Properties

The compound is also recognized for its potential anticancer effects. Pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including:

- Inhibition of Enzymatic Activity : Similar compounds inhibit key enzymes involved in tumor growth, such as DNA gyrase and dihydrofolate reductase (DHFR).

- Induction of Apoptosis : The presence of the triazole ring may activate caspases and disrupt mitochondrial membrane potential, leading to apoptosis in cancer cells .

Study on Antimicrobial Efficacy

A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and tested for their antimicrobial properties. The study highlighted that compounds with similar structural features exhibited significant activity against multi-drug resistant pathogens, demonstrating the relevance of this compound in addressing antibiotic resistance .

Anticancer Activity Assessment

In vitro studies demonstrated that pyrazole derivatives could effectively inhibit the proliferation of various cancer cell lines. The specific activity of the compound was attributed to its ability to induce cell cycle arrest at the G2/M phase, showcasing its potential as an anticancer agent .

常见问题

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for improved yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling the pyrazole-4-carboxamide core with a thiazole-piperidine moiety via amide bond formation. Key steps include:

- Catalyst Selection : Copper(I) bromide or cesium carbonate may enhance coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .

- Purification : Chromatography (e.g., gradient elution with ethyl acetate/hexane) ensures high purity (>95%) .

- Yield Maximization : Reaction time and temperature adjustments (e.g., 35°C for 48 hours) reduce side-product formation .

Q. How can researchers validate structural integrity using spectroscopic and chromatographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substituent positions (e.g., methoxy at δ 3.85 ppm, thiazole protons at δ 7.80 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] peaks) with <2 ppm error .

- HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What computational strategies predict binding affinity and selectivity of this compound for kinase targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets, focusing on hydrogen bonds between the carboxamide group and kinase hinge regions .

- MD Simulations : Perform 100-ns simulations in explicit solvent to evaluate conformational stability of the piperidine-thiazole moiety .

- Free Energy Calculations : Apply MM-PBSA to quantify binding energies, prioritizing modifications (e.g., methoxy → trifluoromethyl) for improved affinity .

Q. How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Core Modifications : Synthesize analogs with variations in the thiazole (e.g., 4-fluorophenyl substitution) and pyrazole (e.g., methyl → ethyl) groups .

- Biological Assays : Test inhibitory activity against kinase panels (e.g., EGFR, BRAF) using ATPase assays .

- Data Correlation : Apply multivariate analysis (e.g., PCA) to link electronic parameters (Hammett σ) with IC values .

Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer :

- ADME Profiling : Assess metabolic stability (e.g., microsomal t) and permeability (Caco-2 assays) to identify bioavailability bottlenecks .

- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., piperidine N-oxide) that may reduce activity .

- Dose-Response Optimization : Conduct PK/PD studies in rodent models to align exposure levels with target engagement .

Q. Which analytical techniques are critical for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Employ a triple quadrupole system with ESI+ mode (e.g., m/z 392.2 → 245.1 transition) for nanogram-level detection .

- Sample Preparation : Use protein precipitation with acetonitrile (3:1 v/v) to minimize matrix effects .

- Validation : Follow FDA guidelines for linearity (R >0.99), precision (CV <15%), and recovery (>85%) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields across studies?

- Methodological Answer :

- Reaction Replication : Standardize conditions (e.g., inert atmosphere, anhydrous solvents) to minimize variability .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates) affecting yield calculations .

- Statistical Evaluation : Apply ANOVA to compare yields across batches, identifying critical factors (e.g., catalyst purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。